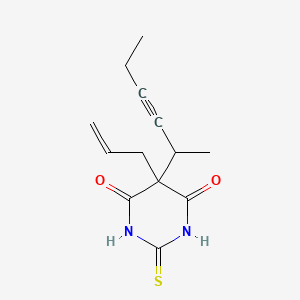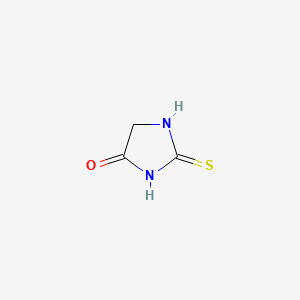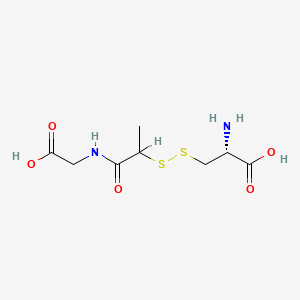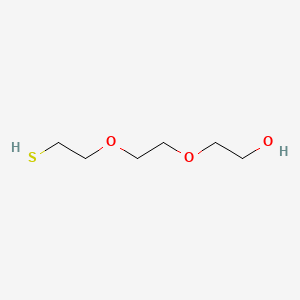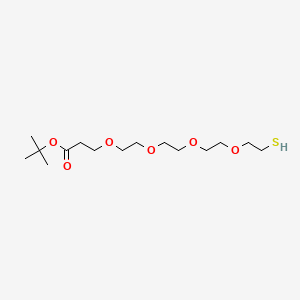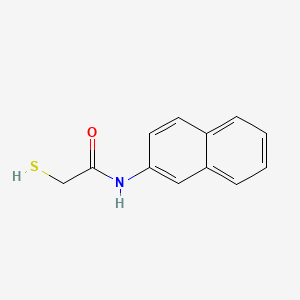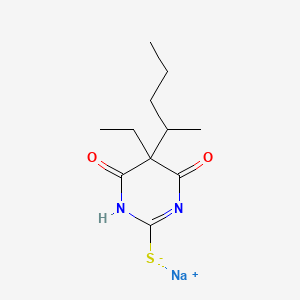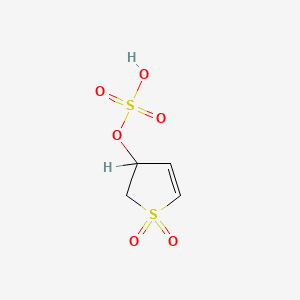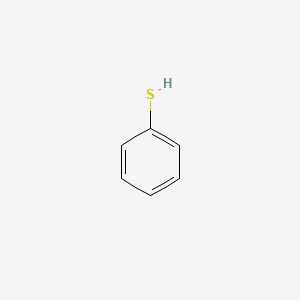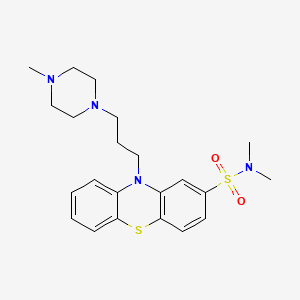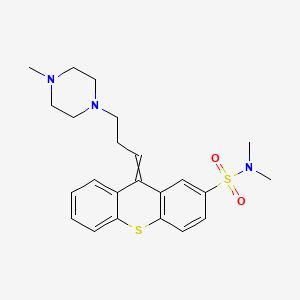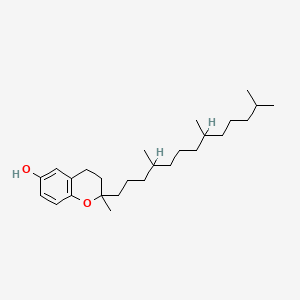
Tocol
Übersicht
Beschreibung
“2-Methyl-2-phytyl-6-chromanol” is a compound with a molecular formula of C26H44O2 . It is also known as “6-Chromanol, 2-methyl-2-(4,8,12-trimethyltridecyl)-” and "Desmethyltocopherol" . This compound is used as a precursor for the semi-synthesis of α- and δ-LCMs for experimental use in vitro and in mice, making it important for vitamin E metabolite research .
Synthesis Analysis
The biosynthesis of tocopherols, which includes “2-Methyl-2-phytyl-6-chromanol”, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-phytyl-6-chromanol” is comprised of a chromanol ring with a side chain . The structure can be represented by the SMILES notation: CC(CCCC(CCCC(C)C)C)CCCC1(C)CCc2c(O1)ccc(c2)O .
Chemical Reactions Analysis
The chromanol and chromenol derivatives, including “2-Methyl-2-phytyl-6-chromanol”, seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Tocol, oft als Mitglied der Vitamin-E-Familie bezeichnet, besitzt hervorragende antioxidative Eigenschaften . Es ist bekannt, dass es die autokatalytische Lipidperoxidation verhindert, einen Prozess, der zu Zellschäden führen kann . Dies macht this compound zu einer wertvollen Verbindung im Bereich von Gesundheit und Wellness.
Vitamin-E-Aktivität
This compound ist ein lipophiles Antioxidans von großer Bedeutung für die Gesundheit . Beispielsweise ist α-Tocopherol, eine Art von this compound, das einzige Tocochromanol mit Vitamin-E-Aktivität . Vitamin E ist essentiell für den Körper, da es hilft, Zellen vor Schäden zu schützen.
Prävention und Therapie moderner Krankheiten
Tocotrienole, eine Gruppe von Chemikalien in der Vitamin-E-Familie, haben einen positiven Einfluss auf die Gesundheit und werden zur Prävention und Therapie sogenannter moderner Krankheiten vorgeschlagen . Dies deutet darauf hin, dass this compound bei der Entwicklung von Behandlungen für diese Krankheiten eingesetzt werden könnte.
Quelle wertvoller Verbindungen
Palm Fatty Acid Distillate (PFAD), ein Nebenprodukt der Palmölraffination, besteht zu bis zu 0,8 % aus this compound . Dies macht PFAD zu einer potenziellen Quelle für die Gewinnung dieser wertvollen Verbindungen, die in verschiedenen Anwendungen eingesetzt werden könnten, von Nahrungsergänzungsmitteln bis hin zu Kosmetik .
Chromatographische Techniken
This compound wird in chromatographischen Techniken, Werkzeugen und Ansätzen zur Trennung und Detektion verschiedener Tocochromanole in Pflanzenmaterial und Lebensmitteln eingesetzt . Dies macht es zu einem wertvollen Werkzeug in der analytischen Chemie.
Arzneimittel-Abgabesysteme
Es gab Fortschritte bei der Verwendung von Tocols als Arzneimittel-Abgabesysteme . Dies deutet darauf hin, dass this compound verwendet werden könnte, um die Wirksamkeit der Arzneimittel-Abgabe bei medizinischen Behandlungen zu verbessern.
Wirkmechanismus
Target of Action
Tocol, also known as 2-Methyl-2-phytyl-6-hydroxychroman, interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The potency of interaction varies among different isoforms of this compound, with the order being δ-tocols > γ-tocols > α-tocols .
Mode of Action
This compound’s interaction with its targets involves the phenolic groups of the compound. The binding of this compound to the estrogen receptors leads to the activation of an estrogen-responsive reporter gene in cells expressing either ERα or ERβ . The antioxidant action of Tocols is related to the formation of this compound quinone and its subsequent recycling or degradation .
Biochemical Pathways
This compound biosynthesis occurs mainly in the plastids of higher plants. The precursors for this process are derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of this compound biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), this compound cyclase (TC), and two methyltransferases .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence have been developed to predict these properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant properties. Tocols are lipophilic antioxidants that belong to the vitamin-E family . They play a crucial role in scavenging lipid peroxy radicals and quenching singlet oxygen in photosynthetic organisms . In addition, Tocols have been found to exhibit antiproliferative activity on cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences can provide valuable insights into the physiological action of this compound.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tocol is involved in various biochemical reactions, primarily due to its antioxidant properties. It interacts with enzymes, proteins, and other biomolecules to neutralize free radicals and prevent oxidative stress. One of the key enzymes that this compound interacts with is homogentisate phytyltransferase, which is involved in the biosynthesis of tocopherols and tocotrienols . This compound also interacts with lipid peroxidation products, thereby protecting cellular membranes from oxidative damage . Additionally, this compound has been shown to modulate the activity of certain transcription factors, influencing gene expression related to antioxidant defense mechanisms .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to activate the transcription of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress . It also affects cell signaling pathways by interacting with membrane-bound receptors and influencing downstream signaling cascades . Furthermore, this compound has been reported to impact cellular metabolism by modulating the activity of enzymes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to lipid membranes, where it exerts its antioxidant effects by scavenging free radicals and preventing lipid peroxidation . It also interacts with specific proteins and enzymes, such as homogentisate phytyltransferase, to modulate their activity and influence metabolic pathways . Additionally, this compound has been shown to regulate gene expression by modulating the activity of transcription factors involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature, light, and pH . Over time, this compound can undergo degradation, leading to a decrease in its antioxidant activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defense mechanisms and protecting cells from oxidative damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defense and protecting against oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including liver damage and disruption of lipid metabolism . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of tocopherols and tocotrienols. It interacts with enzymes such as homogentisate phytyltransferase and tocopherol cyclase, which are involved in the conversion of precursors to tocopherols and tocotrienols . This compound also affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels . Additionally, this compound has been shown to influence the expression of genes involved in metabolic pathways, further impacting metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is incorporated into lipid membranes, where it exerts its antioxidant effects . This compound can also bind to serum albumin, which facilitates its transport in the bloodstream and distribution to various tissues . The localization and accumulation of this compound within cells are influenced by its interactions with membrane-bound receptors and transporters .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity and function. It is primarily found in lipid membranes, such as the plasma membrane and mitochondrial membrane, where it protects against oxidative damage . This compound can also be localized to other organelles, such as the endoplasmic reticulum and Golgi apparatus, where it may play a role in modulating cellular processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Eigenschaften
IUPAC Name |
2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUSDJMZWQVQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871602 | |
| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119-98-2 | |
| Record name | Tocol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

